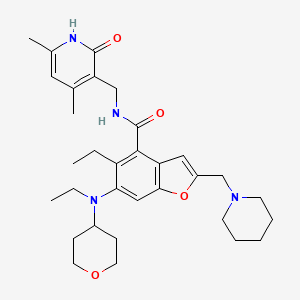

EZH2-IN-15

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZVNQZYAYVUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)CN4CCCCC4)C(=O)NCC5=C(C=C(NC5=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of EZH2 Inhibitors in Lymphoma: A Technical Guide

A comprehensive overview of the core mechanism, preclinical data, and experimental evaluation of EZH2 inhibitors in lymphoma, with a representative focus on well-characterized molecules as a proxy for EZH2-IN-15.

This technical guide provides an in-depth exploration of the mechanism of action of Enhancer of Zeste Homolog 2 (EZH2) inhibitors in the context of lymphoma. Due to the limited availability of specific data for a compound designated "this compound," this document leverages the extensive research and clinical data available for well-characterized EZH2 inhibitors, such as tazemetostat (B611178) and GSK126, to provide a robust and detailed understanding of this therapeutic class for researchers, scientists, and drug development professionals.

Core Mechanism of Action

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[1][2][3] In normal biological processes, EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark that leads to transcriptional repression of target genes.[1][2][4] This process is crucial for regulating cell differentiation and proliferation.[4]

In many forms of lymphoma, particularly those originating from germinal center (GC) B-cells like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), EZH2 is often overexpressed or harbors gain-of-function mutations.[1][5][6] These alterations lead to aberrant gene silencing, including the repression of tumor suppressor genes, which in turn promotes uncontrolled cell growth and prevents the natural process of B-cell differentiation and apoptosis.[4][5][6]

EZH2 inhibitors are small molecules designed to competitively block the S-adenosyl-methionine (SAM) binding pocket of EZH2, thereby preventing its methyltransferase activity.[1] By inhibiting EZH2, these compounds decrease global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes.[1][2] This ultimately results in cell cycle arrest, induction of apoptosis, and differentiation of lymphoma cells.[5]

Of note, the response to EZH2 inhibition can differ based on the EZH2 mutation status of the lymphoma. Cell lines with EZH2 mutations often exhibit a cytotoxic (cell-killing) response, while those with wild-type EZH2 tend to show a more cytostatic (growth-inhibiting) effect.[7]

Quantitative Data on EZH2 Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies of representative EZH2 inhibitors in various lymphoma models.

Table 1: In Vitro Proliferation IC50 Values of Tazemetostat in DLBCL Cell Lines

| Cell Line Type | Number of Cell Lines | IC50 Range |

| EZH2 Wild-Type | 19 | Not specified in provided text |

| EZH2 Mutant | 9 | Not specified in provided text |

Data from a study on tazemetostat's effect on DLBCL cell lines, indicating that mutant cell lines are more sensitive. Specific IC50 values were not detailed in the provided search results.[7]

Table 2: In Vitro Proliferation IC50 Values of GSK126 in DLBCL Cell Lines

| Cell Line Type | Number of Cell Lines | IC50 Range |

| EZH2 Mutant | Not specified | 528–861 nM |

| EZH2 Wild-Type | Not specified | 5516 nM |

Data from a study on GSK126, highlighting the increased sensitivity of EZH2 mutant cell lines.[1]

Table 3: Clinical Response Rates of Tazemetostat in Relapsed/Refractory Follicular Lymphoma

| Patient EZH2 Status | Objective Response Rate |

| Mutant | 69% |

| Wild-Type | 35% |

Data from a Phase II study of tazemetostat in patients with relapsed or refractory follicular lymphoma.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of EZH2 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the anti-proliferative effects of an EZH2 inhibitor on lymphoma cell lines.

Materials:

-

Lymphoma cell line of interest

-

Complete cell culture medium

-

EZH2 inhibitor (e.g., tazemetostat)

-

DMSO (vehicle control)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed lymphoma cells in a 96-well plate at a predetermined density and incubate for 24 hours.[8]

-

Prepare serial dilutions of the EZH2 inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.[8]

-

Add the diluted inhibitor or vehicle control to the respective wells.[8]

-

Incubate the plate for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[8]

-

Replenish the medium with freshly prepared inhibitor every 3-4 days.[8]

-

On the day of analysis, equilibrate the plate to room temperature for 30 minutes.[8]

-

Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[8]

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8]

Western Blotting for H3K27me3 Levels

This protocol determines the effect of an EZH2 inhibitor on the global levels of H3K27 trimethylation.

Materials:

-

Lymphoma cell line of interest

-

Complete cell culture medium

-

EZH2 inhibitor (e.g., tazemetostat)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.[8]

-

Treat cells with the EZH2 inhibitor or vehicle control at desired concentrations for 4-7 days.[8]

-

Harvest and lyse the cells with RIPA buffer.[8]

-

Quantify protein concentration using the BCA assay.[8]

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.[8]

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[8]

-

Block the membrane for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.[8]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of an EZH2 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Lymphoma cell line of interest

-

Matrigel

-

EZH2 inhibitor formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously implant a mixture of lymphoma cells and Matrigel into the flank of the mice.

-

Monitor tumor growth regularly.

-

When tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Administer the EZH2 inhibitor or vehicle control to the respective groups according to the dosing schedule.

-

Measure tumor volume and body weight at regular intervals.

-

The study endpoint is typically when tumor volume exceeds a predetermined size (e.g., 2,000 mm³).[7]

-

At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.

Caption: EZH2 signaling pathway and inhibitor mechanism.

Caption: Experimental workflow for EZH2 inhibitor evaluation.

Conclusion

EZH2 inhibitors represent a promising therapeutic strategy for various lymphomas, particularly those with EZH2 mutations. By reversing the aberrant epigenetic silencing of tumor suppressor genes, these agents can induce cell cycle arrest, apoptosis, and differentiation in malignant B-cells. The efficacy of these inhibitors is supported by a growing body of preclinical and clinical data. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel EZH2-targeting therapies. While specific data on "this compound" remains elusive, the principles and methodologies described herein are broadly applicable to the characterization of any new molecule in this class.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

SHR2554: A Preclinical Technical Guide to a Novel EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on SHR2554, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data herein is compiled from foundational preclinical research, offering insights into its mechanism of action, in vitro activity, and in vivo efficacy, particularly in the context of lymphoid malignancies.

Core Mechanism of Action

SHR2554 is an orally available, selective inhibitor of the histone lysine (B10760008) methyltransferase EZH2.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] This methylation mark leads to chromatin compaction and transcriptional repression of target genes. In many cancers, including various lymphomas, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing that promotes cell proliferation and survival.[1][2]

SHR2554 selectively binds to and inhibits the activity of both wild-type and mutant forms of EZH2.[2] This inhibition prevents the methylation of H3K27, thereby altering gene expression patterns. The reactivation of tumor suppressor genes leads to cell cycle arrest, induction of apoptosis, and a reduction in the proliferation of cancer cells dependent on EZH2 activity.[2][4]

References

- 1. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Biological Effects of EZH2 Inhibition on H3K27me3

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in numerous pathologies, particularly cancer, making it a prominent therapeutic target.[1][3] Small molecule inhibitors, such as EZH2-IN-15, are designed to specifically block the catalytic activity of EZH2. This guide provides a detailed overview of the core biological effects of EZH2 inhibition, focusing on the downstream impact on H3K27me3 levels, gene expression, and cellular phenotypes. We present quantitative data from studies with representative EZH2 inhibitors, detailed experimental protocols for key assays, and visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction: EZH2 and the PRC2 Complex

The Polycomb Repressive Complex 2 (PRC2) is a key regulator of gene expression essential for processes such as embryonic development, stem cell differentiation, and cell lineage commitment.[4][5] The core components of the PRC2 complex include EZH2 (or its paralog EZH1), Suppressor of zeste 12 (SUZ12), and Embryonic ectoderm development (EED).[5][6]

EZH2 contains a SET domain which confers its histone methyltransferase (HMT) activity.[5] Using S-adenosylmethionine (SAM) as a methyl donor, EZH2 specifically catalyzes the mono-, di-, and trimethylation of lysine 27 on histone H3.[4] The resulting H3K27me3 mark is a hallmark of facultative heterochromatin, leading to chromatin compaction and the silencing of target gene expression.[4] PRC2-mediated gene silencing is critical for maintaining cellular identity by repressing lineage-inappropriate genes.[5][7] In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant silencing of tumor suppressor genes and promoting oncogenesis.[1][4]

Mechanism of Action of EZH2 Inhibitors

EZH2 inhibitors like this compound are typically small molecules designed to be potent and selective antagonists of EZH2's catalytic activity. Most of these inhibitors function through a SAM-competitive mechanism.[4] They occupy the binding pocket of the SAM cofactor within the EZH2 SET domain, thereby preventing the transfer of a methyl group to the H3K27 substrate.[4] This leads to a progressive and global reduction of H3K27me3 levels, subsequent chromatin relaxation at target gene loci, and the de-repression of previously silenced genes.

Core Biological Effects of EZH2 Inhibition

Global Reduction of H3K27me3

The primary and most direct biochemical consequence of EZH2 inhibition is a time- and dose-dependent decrease in the global levels of H3K27me3. This effect can be robustly demonstrated across various cell lines treated with different EZH2 inhibitors.[8] Studies using Western blot analysis show a substantial reduction in total H3K27me3 after several days of treatment, while the levels of total histone H3 remain unchanged.[8][9] This global demethylation event is the initiating step for all downstream biological effects.

Reactivation of Target Gene Expression

The reduction in the repressive H3K27me3 mark at specific gene promoters leads to the reactivation of their expression. Genome-wide analyses using Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) have confirmed that EZH2 inhibition results in the loss of H3K27me3 at PRC2 target genes, which correlates with their transcriptional upregulation.[10][11] These re-expressed genes are often involved in cell differentiation, tumor suppression, and cell cycle control.[5][7] For example, inhibition of EZH2 can lead to the upregulation of genes associated with mesenchymal-to-epithelial transition (MET) and neuronal differentiation.[7][11]

Cellular Phenotypes: Anti-Proliferative Effects

By reactivating tumor suppressor genes and other regulatory pathways, EZH2 inhibition leads to distinct anti-proliferative phenotypes in cancer cells. The most common outcomes are cell cycle arrest and a reduction in cell viability.[11][12] The anti-proliferative effects of EZH2 inhibitors can be slow to manifest, often requiring 6 to 14 days of continuous treatment to observe significant impact.[13] In uveal melanoma cells, the EZH2 inhibitor UNC1999 was shown to induce S-phase cell cycle arrest.[12]

Quantitative Data Summary

The following tables summarize the cellular activity of various representative EZH2 inhibitors across different cancer cell lines.

Table 1: Cellular IC50 Values of EZH2 Inhibitors on Cell Viability

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

|---|---|---|---|---|

| Tazemetostat (EPZ-6438) | KARPAS-422 | Diffuse Large B-cell Lymphoma | 15 | 7-14 days |

| GSK126 | KARPAS-422 | Diffuse Large B-cell Lymphoma | 9.9 | Not Specified |

| UNC1999 | OMM1 | Uveal Melanoma | ~10,000 (10 µM) | 5 days |

| UNC1999 | INA-6 | Multiple Myeloma | ~1,000 (1 µM) | 5 days |

Data compiled from references[11][12][13]. Note that assay conditions and durations vary, affecting direct comparability.

Table 2: Effective Concentrations for H3K27me3 Reduction

| Inhibitor | Cell Line | Cancer Type | Effective Concentration | Treatment Duration |

|---|---|---|---|---|

| CPI-360 | KARPAS-422 | Diffuse Large B-cell Lymphoma | 1.5 µM | 4-8 days |

| GSK126 | PC9 | Lung Adenocarcinoma | 1 µM | 5 days |

| Tazemetostat (EPZ-6438) | G401 | Rhabdoid Tumor | 10 µM | 11 days |

| UNC1999 | Various | Multiple Myeloma | 1-4 µM | 5 days |

Data compiled from references[8][10][11]. These concentrations were shown to cause a significant reduction in H3K27me3 levels as measured by Western blot or other methods.

Key Experimental Protocols

Western Blotting for Global H3K27me3 Levels

This protocol determines the effect of an EZH2 inhibitor on the global levels of H3K27 trimethylation.[13]

-

Materials:

-

Cancer cell line of interest

-

This compound and DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE system and PVDF or nitrocellulose membranes

-

TBST buffer (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Culture cells and treat with desired concentrations of this compound or vehicle control (DMSO) for 4-8 days, replacing the medium and inhibitor as required.[8]

-

Lysis: Harvest cells and lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Quantify protein concentration using the BCA assay.

-

Sample Preparation: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K27me3 at 1:1000 and anti-Total H3 at 1:1000) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity and normalize the H3K27me3 signal to the total Histone H3 signal.

-

Chromatin Immunoprecipitation (ChIP-seq)

This protocol is used to map the genome-wide distribution of H3K27me3 and assess changes upon EZH2 inhibition.

-

Materials:

-

Treated and control cells

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers and sonication equipment

-

Anti-H3K27me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

-

-

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K27me3 antibody. An IgG control IP should be run in parallel.

-

Capture and Wash: Capture the antibody-chromatin complexes using Protein A/G magnetic beads. Wash the beads extensively with a series of wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating with Proteinase K at 65°C overnight.

-

DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions enriched for H3K27me3. Compare peak distribution and intensity between inhibitor-treated and control samples.

-

Note: For detecting global changes in histone marks, a spike-in normalization strategy using chromatin from a different species (e.g., Drosophila) is recommended, as standard normalization methods can mask uniform decreases in signal.[8]

-

Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the effect of an EZH2 inhibitor on the viability and proliferation of cancer cell lines.[13]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in complete medium. Ensure the final DMSO concentration does not exceed 0.1%.

-

Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 6-14 days. The long incubation is necessary as the anti-proliferative effects of EZH2 inhibitors are often delayed.[13] Change the medium with freshly prepared inhibitor every 3-4 days.[13]

-

Assay: On the day of analysis, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

-

Mandatory Visualizations

Caption: EZH2 signaling pathway and point of inhibition.

Caption: Experimental workflow for assessing EZH2 inhibitor effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bmbreports.org [bmbreports.org]

- 5. The roles of EZH2 in cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

SHR2554: A Technical Guide to EZH2-Targeted Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SHR2554, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. It details the core mechanism by which SHR2554 induces apoptosis in cancer cells, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant experimental assays.

Core Mechanism of Action

SHR2554 functions as a competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the catalytic SET domain of both wild-type and mutant EZH2, SHR2554 potently blocks its histone methyltransferase activity.[1] This inhibition leads to a global decrease in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark responsible for transcriptional repression.[1][2]

The reduction in H3K27me3 levels results in the derepression of silenced tumor suppressor genes.[3] Key genes reactivated by this mechanism include the cell cycle inhibitor p21, which contributes to G1 phase cell cycle arrest.[2][4] Concurrently, the inhibition of EZH2 leads to the downregulation of anti-apoptotic proteins such as MCL1 and XIAP.[4] The combined effect of cell cycle arrest and the loss of anti-apoptotic signals culminates in the activation of the apoptotic cascade, leading to programmed cell death.[2][5]

In T-cell lymphoma (TCL), resistance to other therapies like HDAC inhibitors can be associated with an upregulation of H3K27me3.[4] Combining SHR2554 with an HDAC inhibitor like Chidamide demonstrates a synergistic anti-tumor effect. This combination prevents the resistance mechanism and enhances apoptosis through the activation of the STAT1 signaling pathway.[6][7]

Data Presentation

In Vitro Potency and Cellular Activity

The following table summarizes the inhibitory concentrations of SHR2554 against its enzymatic target and in cellular assays.

| Parameter | Target/Cell Line | Value | Reference |

| Enzymatic IC₅₀ | Wild-Type EZH2 | 0.87 nM | [1][2] |

| Mutant EZH2 (Y641) | 1.13 - 16.80 nM | [1] | |

| Cellular IC₅₀ | H3K27me3 Reduction (Pfeiffer) | 1.63 ± 0.14 nM | [2] |

| Anti-Proliferative IC₅₀ | T-Cell Lymphoma Cell Lines (144h) | 0.365 - 3.001 µM | [4] |

Clinical Efficacy in Relapsed/Refractory Lymphoma

Data from the first-in-human Phase I clinical trial (NCT03603951) highlights the clinical activity of SHR2554.[8][9]

| Parameter | Patient Population | Dose | Value | Reference |

| Objective Response Rate (ORR) | r/r Peripheral T-Cell Lymphoma | 350 mg BID | 61% (95% CI, 41-78) | [8] |

| Median Duration of Response (DoR) | r/r Peripheral T-Cell Lymphoma | 350 mg BID | 12.3 months | [8] |

| Median Progression-Free Survival (PFS) | r/r Peripheral T-Cell Lymphoma | 350 mg BID | 11.1 months | [8] |

| Overall Response Rate (ORR) | r/r Mature Lymphoid Neoplasms | 350 mg BID | 43% (95% CI, 33-53) | [9] |

Experimental Protocols

The investigation of SHR2554's pro-apoptotic effects relies on a series of standard and specialized laboratory techniques. A general workflow is presented below, followed by detailed protocols for key assays.

References

- 1. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancer of Zeste Homolog 2 Inhibitor SHR2554 in Relapsed or Refractory Peripheral T-cell Lymphoma: Data from the First-in-Human Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating EZH2-IN-15 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in a variety of hematological malignancies. Its role in tumorigenesis has made it a compelling target for therapeutic intervention. EZH2-IN-15 (also known as SHR2554 or zeprumetostat) is a potent and selective small molecule inhibitor of EZH2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy in various hematological malignancy models, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in the evaluation and advancement of EZH2 inhibitors for the treatment of hematological cancers.

Introduction to EZH2 in Hematological Malignancies

EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1][2] In normal hematopoiesis, EZH2 plays a crucial role in regulating hematopoietic stem cell self-renewal and differentiation.[1][2] However, its dysregulation, through overexpression or gain-of-function mutations, is a common feature in many hematological cancers, including diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), and T-cell lymphomas.[1][3] Aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[4] This oncogenic dependency on EZH2 makes it an attractive therapeutic target.

This compound: A Potent and Selective EZH2 Inhibitor

This compound (SHR2554, zeprumetostat) is an orally bioavailable, small molecule inhibitor of EZH2. It is a highly selective agent that targets the enzymatic activity of both wild-type and mutant forms of EZH2.[5]

Mechanism of Action

This compound functions by competitively inhibiting the binding of the S-adenosyl-L-methionine (SAM) cofactor to the SET domain of EZH2. This prevents the transfer of a methyl group to histone H3 at lysine 27, thereby reducing global H3K27me3 levels. The subsequent reactivation of silenced tumor suppressor genes leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in EZH2-dependent cancer cells.

Preclinical Efficacy of this compound in Hematological Malignancies

Preclinical studies have demonstrated the anti-tumor activity of this compound in various hematological malignancy models.

In Vitro Activity

This compound has shown potent anti-proliferative effects in a range of lymphoma cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability are summarized in the table below.

| Cell Line | Cancer Type | EZH2 Status | IC50 (nM) of this compound (SHR2554) | Reference |

| Pfeiffer | Diffuse Large B-cell Lymphoma | Mutant | < 300 | |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | Mutant | < 300 | [3] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Mutant | < 300 | [3] |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma | Wild-type | < 600 | |

| H9 | T-cell Lymphoma | Wild-type | ~1000 | [6] |

| Karpas 299 | T-cell Lymphoma | Wild-type | > 10000 | [6] |

Table 1: In Vitro Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines.

Studies have shown that EZH2-mutant cell lines are generally more sensitive to this compound.[3] Furthermore, synergistic anti-tumor activity has been observed when this compound is combined with the histone deacetylase (HDAC) inhibitor chidamide (B1683975) in both DLBCL and T-cell lymphoma models.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Hematological malignancy cell lines of interest

-

Complete cell culture medium

-

This compound (SHR2554)

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. For suspension cells, seeding can be done on the day of treatment.

-

Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.

-

Treatment: Add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 6 days. The anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[3]

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average background luminescence from wells containing medium only.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot for H3K27me3 Levels

This method is used to assess the in-cell activity of this compound by measuring the global levels of H3K27 trimethylation.

Materials:

-

Hematological malignancy cell lines

-

This compound (SHR2554)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 72-96 hours. Include a vehicle control.

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 15% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C, according to the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

-

Clinical Development of this compound (Zeprumetostat)

This compound, under the name zeprumetostat, has entered clinical development. A first-in-human Phase I study in patients with relapsed or refractory mature lymphoid neoplasms established a recommended Phase II dose of 350 mg twice daily and demonstrated a manageable safety profile with promising anti-tumor activity.[7] Clinical trials are ongoing to further evaluate its efficacy and safety as a single agent and in combination with other therapies for various hematological malignancies.

Conclusion

This compound (SHR2554, zeprumetostat) is a promising EZH2 inhibitor with demonstrated preclinical activity in a range of hematological malignancy models. Its selective mechanism of action and oral bioavailability make it an attractive candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound and other EZH2 inhibitors in the treatment of hematological cancers. Further studies are warranted to explore its full clinical utility, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 in normal hematopoiesis and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

EZH2-IN-15 (SHR2554): A Chemical Probe for Interrogating EZH2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. EZH2-IN-15, also known as SHR2554, is a potent and selective, orally bioavailable small-molecule inhibitor of EZH2. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, biochemical and cellular activity, selectivity, and its application in preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers utilizing this compound to investigate EZH2 biology and its role in disease.

Introduction to EZH2 and its Role in Cellular Signaling

EZH2 is a key epigenetic regulator that, as the catalytic core of the PRC2 complex, mediates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to H3K27.[1] This trimethylation of H3K27 leads to chromatin compaction and the silencing of target genes, many of which are involved in cell cycle control and tumor suppression.[1] Overexpression and gain-of-function mutations of EZH2 are frequently observed in various cancers, including lymphomas and solid tumors, and are often associated with poor prognosis.[2] The critical role of EZH2 in cancer has driven the development of small-molecule inhibitors to probe its function and as potential therapeutic agents.[2]

EZH2 is involved in multiple signaling pathways that are crucial for cancer development and progression. These include, but are not limited to:

-

Cell Cycle Regulation: EZH2 represses the expression of cyclin-dependent kinase inhibitors, thereby promoting cell cycle progression.

-

Wnt/β-catenin Pathway: EZH2 can interact with components of the Wnt signaling pathway to regulate gene expression.

-

PI3K/Akt Pathway: EZH2 activity can be modulated by signaling through the PI3K/Akt pathway.

-

Immune Modulation: EZH2 plays a role in regulating the differentiation and function of immune cells, and its inhibition can impact the tumor microenvironment.[2]

This compound (SHR2554): A Potent and Selective EZH2 Inhibitor

This compound (SHR2554) is an orally available, selective inhibitor of EZH2 with potential antineoplastic activity.[1] It competitively binds to the catalytic SET domain of EZH2, blocking its methyltransferase activity.[2] This inhibition prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]

Chemical Properties

| Property | Value |

| Chemical Name | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(piperidin-1-ylmethyl)benzofuran-4-carboxamide |

| Alternative Names | SHR2554, zeprumetostatum |

| CAS Number | 2098545-98-1 |

| Molecular Formula | C32H44N4O4 |

| Molecular Weight | 548.73 g/mol |

Note: The synthesis of this compound (SHR2554) is a complex multi-step process. While detailed proprietary synthesis schemes are not publicly available, the general approaches for synthesizing similar pyridone-containing EZH2 inhibitors often involve the coupling of key heterocyclic intermediates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (SHR2554), providing a basis for its characterization as a potent and selective chemical probe.

Table 1: Biochemical Potency of this compound (SHR2554) against Wild-Type and Mutant EZH2

| Target | IC50 (nM) | Reference |

| EZH2 (Wild-Type) | 0.87 | [2][3] |

| EZH2 (Y641C) | 16.80 | [3] |

| EZH2 (Y641F) | 2.68 | [3] |

| EZH2 (Y641N) | 1.79 | [3] |

| EZH2 (Y641S) | 5.07 | [3] |

| EZH2 (A677G) | 1.13 | [2] |

Table 2: Cellular Activity of this compound (SHR2554)

| Assay | Cell Line | IC50 (nM) | Reference |

| H3K27me3 Inhibition | Pfeiffer | 1.63 | [3][4] |

| Cell Proliferation (144h) | Various T-cell lymphoma lines | 365 - 3001 | [5] |

Table 3: Selectivity Profile of this compound (SHR2554)

| Methyltransferase | IC50 (nM) | Selectivity (fold vs. EZH2 WT) | Reference |

| EZH2 (WT) | 0.87 | 1 | [3] |

| EZH1 | 19.10 | 22 | [3] |

| Other Methyltransferases (22 total) | >10,000 | >11,494 | [3] |

| DNA Methyltransferases (3 total) | >10,000 | >11,494 | [3][6] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound (SHR2554).

Biochemical EZH2 Inhibition Assay (Radiometric)

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the PRC2 complex.

Materials:

-

Recombinant human five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 (1-25) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound (SHR2554)

-

S-adenosyl-L-homocysteine (SAH) for stop solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Scintillation cocktail and microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the PRC2 complex and the histone H3 peptide substrate diluted in assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a high concentration of non-radiolabeled SAH.

-

Transfer the reaction mixture to a filter plate and wash multiple times with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[7]

Cellular H3K27me3 Inhibition Assay (Western Blot)

This assay quantifies the reduction in global H3K27me3 levels in cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., Pfeiffer)

-

Complete cell culture medium

-

This compound (SHR2554)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound or DMSO for a specified duration (e.g., 72-144 hours).

-

Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel (e.g., 15%).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in H3K27me3 levels.[6]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound (SHR2554)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted compound or DMSO for the desired duration (e.g., 6 days).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8][9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to EZH2 function and the use of this compound as a chemical probe.

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Caption: Competitive Inhibition Mechanism of this compound.

Caption: Experimental Workflow for Validating this compound.

In Vivo Studies and Clinical Relevance

Preclinical studies have demonstrated that this compound (SHR2554) has anti-proliferative effects in lymphoma cells and in xenograft models.[2] These promising preclinical findings have led to its investigation in human clinical trials. A first-in-human, phase 1 study of SHR2554 in patients with relapsed or refractory mature lymphoid neoplasms showed an acceptable safety profile and promising anti-tumor activity.[10] The recommended Phase 2 dose was determined to be 350 mg twice daily.[10] Notably, SHR2554 demonstrated a significant objective response rate in patients with peripheral T-cell lymphoma (PTCL).[2] These clinical data underscore the potential of this compound as a therapeutic agent and validate its use as a chemical probe to study EZH2 function in a clinically relevant context. Pharmacokinetic studies in humans have shown that SHR2554 is orally bioavailable and is primarily metabolized by CYP3A4.[11]

Conclusion

This compound (SHR2554) is a potent, selective, and orally bioavailable chemical probe for the EZH2 histone methyltransferase. Its well-characterized biochemical and cellular activity, along with its demonstrated in vivo efficacy, make it an invaluable tool for researchers investigating the role of EZH2 in normal physiology and disease. This technical guide provides a comprehensive resource to facilitate the effective use of this compound in laboratory and preclinical research, with the ultimate goal of advancing our understanding of EZH2-mediated biology and the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Validating Chemical Probes [efmc.info]

- 4. researchgate.net [researchgate.net]

- 5. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]

- 6. benchchem.com [benchchem.com]

- 7. SETD2 and EZH2: Two epigenetic drivers of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and Development of SHR2554: A Novel EZH2 Inhibitor for Hematologic Malignancies and Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SHR2554 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., SHR2554 has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across a range of hematologic malignancies and solid tumors.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of SHR2554, detailing its mechanism of action, key experimental data, and clinical trial outcomes.

Introduction: The Rationale for EZH2 Inhibition

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[4] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[4] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphomas and certain solid tumors.[4][5] This aberrant activity leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[6] Consequently, the development of selective EZH2 inhibitors has emerged as a promising therapeutic strategy.[6] SHR2554 was developed to address this, potently inhibiting both wild-type and mutant forms of the EZH2 enzyme.[7]

Preclinical Development of SHR2554

In Vitro Activity

Preclinical studies have demonstrated that SHR2554 is a potent and selective inhibitor of EZH2.[3] It has shown comparable or even superior in vitro anti-tumor activity to the first-in-class EZH2 inhibitor, tazemetostat (B611178).[8]

Key Findings:

-

SHR2554 effectively inhibits the proliferation of EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell lines.[6][9]

-

The mechanism of action involves the induction of G1 phase cell cycle arrest and apoptosis in cancer cells.[6][8]

-

Gene expression profiling has revealed that SHR2554, particularly in combination with HDAC inhibitors, can dramatically inhibit the DNA replication process in lymphoma cells.[3][9]

In Vivo Efficacy in Animal Models

The anti-tumor activity of SHR2554 has been evaluated in various xenograft models of lymphoma, including both cell-derived xenografts (CDXs) and patient-derived xenografts (PDXs).[1][6]

Key Findings:

-

SHR2554 demonstrated a higher tumor inhibition rate compared to tazemetostat at the same dose in in vivo models.[8]

-

Significant anti-tumor effects were observed in xenograft models of both EZH2-mutant (SU-DHL-6) and EZH2 wild-type (U2932) DLBCL.[6]

-

The combination of SHR2554 with the HDAC inhibitor chidamide (B1683975) showed synergistic anti-tumor activity in vivo.[6][9]

Preclinical Experimental Protocols

2.3.1. Cell Proliferation Assay

-

Method: CellTiter-Glo® Luminescent Cell Viability Assay.[6][9]

-

Procedure: DLBCL cell lines were seeded in 96-well plates and treated with varying concentrations of SHR2554. After a specified incubation period, the CellTiter-Glo® reagent was added, and luminescence, proportional to the number of viable cells, was measured using a plate reader.[6][9]

2.3.2. Cell Cycle and Apoptosis Analysis

-

Procedure: Cells treated with SHR2554 were harvested, fixed, and stained with propidium (B1200493) iodide (for cell cycle analysis) or Annexin V and a viability dye (for apoptosis analysis). The stained cells were then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle and the percentage of apoptotic cells.[6][9]

2.3.3. In Vivo Xenograft Studies

-

Animal Models: BALB/c nude mice.[6]

-

Xenografts: Cell-derived xenografts (CDXs) using DLBCL cell lines (e.g., SU-DHL-6, U2932) and patient-derived xenografts (PDXs).[1][6]

-

Procedure: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment groups. SHR2554 was administered orally. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised, weighed, and analyzed by immunohistochemistry for markers such as Ki67.[6]

Clinical Development of SHR2554

SHR2554 has undergone extensive clinical evaluation in a multi-part, first-in-human Phase 1/2 study (NCT03603951) and other trials for various hematologic malignancies and solid tumors.[2][10][11][12]

Phase 1 Dose-Escalation and Expansion

The initial phase of the clinical trial focused on determining the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of SHR2554.[5][13]

Key Findings:

-

The MTD and RP2D were established as 350 mg administered orally twice daily.[13]

-

Dose-limiting toxicities included neutropenia.[8]

-

SHR2554 demonstrated an acceptable safety profile and promising anti-tumor activity in patients with relapsed or refractory lymphomas.[5][13]

Clinical Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma (r/r PTCL)

A significant focus of the clinical development of SHR2554 has been on its efficacy in patients with r/r PTCL, a patient population with a high unmet medical need.[7]

Efficacy Data in r/r PTCL:

| Efficacy Endpoint | Result | Citation |

| Objective Response Rate (ORR) | 61% | [1] |

| Complete Response (CR) Rate | Not specified | |

| Median Duration of Response (DoR) | 12.3 months | [1] |

| Median Progression-Free Survival (PFS) | 11.1 months | [1] |

| 12-month Overall Survival (OS) Rate | 92% | [1] |

Safety and Tolerability in Clinical Trials

SHR2554 has been generally well-tolerated in clinical trials.[5]

Most Common Grade 3 or 4 Treatment-Related Adverse Events (TRAEs) in r/r PTCL:

| Adverse Event | Incidence | Citation |

| Thrombocytopenia | 32% | [1] |

| Neutropenia | 14% | [1] |

| Anemia | 14% | [1] |

| Decreased White Blood Cell Count | 14% | [1] |

No treatment-related deaths were reported in the r/r PTCL cohort.[1]

Visualized Signaling Pathways and Experimental Workflows

Caption: The EZH2 signaling pathway and the mechanism of action of SHR2554.

Caption: Workflow for in vivo efficacy studies of SHR2554 in xenograft models.

Caption: Simplified design of the SHR2554 Phase 1/2 clinical trial.

Conclusion and Future Directions

SHR2554 has emerged as a promising novel EZH2 inhibitor with a favorable safety profile and significant anti-tumor activity in both preclinical and clinical settings. Its efficacy in heavily pretreated patients with r/r PTCL is particularly noteworthy. Ongoing and future studies will likely explore the potential of SHR2554 in other malignancies, as well as in combination with other anti-cancer agents to further enhance its therapeutic benefit. The development of SHR2554 represents a significant advancement in the field of epigenetic therapy for cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hengrui.com]

- 3. medkoo.com [medkoo.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hengrui's SHR2554 Becomes China's First Approved EZH2 Inhibitor [global.pharmcube.com]

- 8. Study on pharmacokinetic interactions between SHR2554 and itraconazole in healthy subjects: A single‐center, open‐label phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hengrui licenses EZH2 inhibitor to Treeline in $700M deal | BioWorld [bioworld.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Phase 1 Study of SHR2554 in Subjects With Relapsed or Refractory Mature Lymphoid Neoplasms | Clinical Research Trial Listing [centerwatch.com]

- 13. researchgate.net [researchgate.net]

The Role of EZH2-IN-15 in Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data specifically detailing the quantitative effects and experimental protocols for EZH2-IN-15 is limited. This guide synthesizes the established mechanisms of action of the EZH2 enzyme and its inhibitors, drawing upon data from well-characterized analogous compounds such as GSK343 to provide a comprehensive framework for understanding and investigating this compound. The principles and methodologies described herein are directly applicable to the study of this compound.

Core Concepts: EZH2 and Its Role in Gene Silencing

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3] By depositing this mark, EZH2 plays a crucial role in silencing target genes, thereby regulating fundamental cellular processes including differentiation, proliferation, and development.[1]

In numerous cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting oncogenesis.[2] This has established EZH2 as a compelling therapeutic target in oncology. EZH2 inhibitors, such as this compound, are small molecules designed to block the catalytic activity of EZH2, thereby preventing H3K27 trimethylation and reactivating the expression of silenced tumor suppressor genes.

Mechanism of Action of EZH2 Inhibitors

EZH2 inhibitors like this compound are typically competitive inhibitors of S-adenosyl-L-methionine (SAM), the methyl donor cofactor for EZH2's methyltransferase activity. By binding to the SAM-binding pocket of EZH2, these inhibitors prevent the transfer of a methyl group to H3K27. The expected downstream effects of this compound treatment in cancer cells include:

-

A global reduction in H3K27me3 levels.

-

Re-expression of PRC2 target genes, including tumor suppressors.

-

Induction of cell cycle arrest, differentiation, and/or apoptosis in EZH2-dependent cancer cells.

Quantitative Data on EZH2 Inhibitor Potency

While specific IC50 values for this compound are not widely published, data from analogous potent EZH2 inhibitors provide a benchmark for its expected activity.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular H3K27me3 Reduction IC50 | Cell Proliferation IC50 | Cell Line(s) | Citation(s) |

| GSK343 | EZH2 | 4 nM | 174 nM | 2.9 µM | HCC1806 (Breast), LNCaP (Prostate) | [4][5] |

| GSK126 | EZH2 | 9.9 nM | ~50 nM | Varies by cell line | Diffuse Large B-cell Lymphoma (DLBCL) cells | [4] |

| Tazemetostat (EPZ-6438) | EZH2 | <10 nM | 9 nM | 0.17 µM | WSU-DLCL2 (Lymphoma) | [4] |

Experimental Protocols

The following are detailed, generalized protocols for characterizing the activity of an EZH2 inhibitor such as this compound.

Protocol 1: Western Blot for H3K27me3 Levels

This assay directly measures the on-target effect of the inhibitor on H3K27 trimethylation.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 72-96 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Denature 15-20 µg of protein per sample.

-

Separate proteins on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3 as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis: Quantify the band intensities for H3K27me3 and normalize to the total Histone H3 signal.

Protocol 2: Cell Viability Assay

This assay assesses the effect of the EZH2 inhibitor on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 10 nM to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Replenish the media with fresh compound every 3-4 days.

-

Assay: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for cell proliferation.

Signaling Pathways and Experimental Workflows

EZH2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving EZH2.

Caption: Canonical EZH2 signaling pathway leading to gene repression.

Experimental Workflow for EZH2 Inhibitor Evaluation

The diagram below outlines a typical workflow for characterizing an EZH2 inhibitor.

Caption: Experimental workflow for evaluating an EZH2 inhibitor.

References

Methodological & Application

Application Notes and Protocols for EZH2-IN-15: An In Vitro Cell-Based Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a pivotal role in epigenetic gene silencing. Dysregulation of EZH2 activity, including overexpression and gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. EZH2-IN-15, also known as SHR2554, is a potent and highly selective small molecule inhibitor of EZH2, targeting both wild-type and mutant forms of the enzyme.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Data Presentation

Biochemical and Cellular Activity of this compound (SHR2554)

| Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| Biochemical Assay | Wild-Type EZH2 | 0.87 | - | [1][2][3][4] |

| Biochemical Assay | Mutant EZH2 (Y641F) | 2.68 | - | [1] |

| Cellular H3K27me3 Assay | EZH2 | 1.63 | Pfeiffer | [1][3] |

| Cellular H3K27me3 Assay | EZH2 | 4.13 (for reference compound EPZ-6438) | Pfeiffer | [3] |

Anti-proliferative Activity of this compound (SHR2554)

| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) at 144h | Reference |

| Jurkat | T-cell Lymphoma | Not specified | 0.365 | [5][6] |

| HuT 78 | T-cell Lymphoma | Not specified | 3.001 | [5][6] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Mutant | <0.3 | [1] |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | Mutant | <0.3 | [3] |

| U2932 | Diffuse Large B-cell Lymphoma | Wild-Type | <0.6 | [3] |

| SU-DHL-16 | Diffuse Large B-cell Lymphoma | Wild-Type | <0.6 | [3] |

Signaling Pathway and Experimental Workflow

EZH2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of EZH2. As the catalytic core of the PRC2 complex, EZH2 methylates H3K27, leading to transcriptional repression of target genes, including tumor suppressor genes. In cancer, the hyperactivation of EZH2 contributes to uncontrolled cell proliferation. This compound inhibits this process, leading to the reactivation of tumor suppressor genes.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro cell-based characterization of this compound.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Jurkat, HuT 78, SU-DHL-6)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize (for adherent cells) and resuspend cells in fresh medium.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate for 72 to 144 hours. For EZH2 inhibitors, a longer incubation time is often necessary to observe significant anti-proliferative effects.[6]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the normalized values against the log of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).

-

Protocol 2: Western Blot for H3K27me3 Levels

This protocol measures the levels of H3K27 trimethylation in cells treated with this compound to confirm its mechanism of action.

Materials:

-

Cancer cell line (e.g., Pfeiffer)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 72 hours.[3]

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate 15-20 µg of protein per lane on a 15% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and Total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the bands using a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify the band intensities for H3K27me3 and Total Histone H3.

-

Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.

-

Compare the normalized H3K27me3 levels in treated samples to the vehicle control to determine the extent of inhibition.

-

References

- 1. SHR2554 | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]